methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Description
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS: 1175275-82-7) is a pyrazole-derived ester with the molecular formula C7H9IN2O2 and a molecular weight of 280.063 g/mol . It is characterized by a methyl ester group linked to a propanoate chain and a 4-iodo-substituted pyrazole ring. The compound is synthesized via methods typical for pyrazole derivatives, such as cyclization or condensation reactions, followed by purification via column chromatography (e.g., ethyl acetate/hexane mixtures) . It is available in high purity (≥97%) and is commonly used in pharmaceutical and agrochemical research due to the versatility of the pyrazole scaffold .
Properties
IUPAC Name |
methyl 3-(4-iodopyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVCLROHSZHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of Pyrazole
Reagents and Conditions :
Iodination is commonly performed using iodine (I2) or N-iodosuccinimide (NIS) as the iodinating agent. The reaction is conducted in an inert solvent such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures to maximize yield and selectivity.Mechanism :
Electrophilic substitution occurs preferentially at the 4-position of the pyrazole ring due to electronic and steric factors.Example :
Starting from 1H-pyrazole or substituted pyrazole, treatment with NIS in acetonitrile yields 4-iodo-1H-pyrazole derivatives.
Coupling to Propanoate Ester
Approach 1: N-Alkylation of 4-Iodopyrazole
The 4-iodo-1H-pyrazole is reacted with methyl 3-bromopropanoate or methyl 3-chloropropanoate under basic conditions to form the N-substituted product. Bases such as potassium carbonate or sodium hydride are used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.Approach 2: Direct Esterification
Alternatively, the 4-iodo-1H-pyrazole can be reacted with 3-(hydroxy)propanoic acid derivatives followed by esterification using methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to form the methyl ester.Reaction Conditions :
Reflux in polar aprotic solvents like DMF or DMSO is common for alkylation; esterification typically occurs under acidic reflux conditions.
Research Findings and Optimization
Yield and Purity
- The iodination step typically achieves high regioselectivity and yields above 80% under optimized conditions.
- N-Alkylation with methyl 3-halopropanoates yields the desired ester in moderate to high yields (60-85%) depending on reaction time and base used.
Analytical Characterization
- Confirmation of structure and purity is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
- High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >95% purity in final products.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Iodination of Pyrazole | I2 or NIS, CH2Cl2 or MeCN, RT to 40°C | 80-90% | Regioselective iodination at 4-position |
| 2a | N-Alkylation with Methyl 3-bromopropanoate | K2CO3 or NaH, DMF or DMSO, reflux | 60-85% | Base-mediated nucleophilic substitution |
| 2b | Esterification of 3-(4-iodopyrazol-1-yl)propanoic acid | Methanol, H2SO4 catalyst, reflux | 50-75% | Acid-catalyzed esterification |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrazole ring can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Reduction: Reducing agents such as LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted pyrazole derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Ethyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate
Ethyl 3-(4-Iodo-3-Methyl-1H-Pyrazol-1-yl)Propanoate
- CAS : 1354705-65-9
- Molecular Formula : C9H13IN2O2
- Key Differences :
Methyl 3-(3-Methyl-4-Nitropyrazolyl)Propanoate
- CAS : MFCD04969163
- Molecular Formula : C8H11N3O4
- Key Differences :
- The nitro group at position 4 is strongly electron-withdrawing, contrasting with the mildly electron-withdrawing iodo group. This difference significantly impacts electronic properties and reactivity in synthetic pathways .
- Nitro-substituted pyrazoles are often intermediates in the synthesis of amines or other functionalized derivatives .
2-(4-Methyl-1H-Pyrazol-1-yl)Propanoic Acid
- CAS : 1005582-20-6
- Molecular Formula : C7H10N2O2
- Key Differences :
3-(3,5-Dimethyl-1H-Pyrazol-1-yl)Propanamide
- Molecular Formula : C8H13N3O
- Key Differences: The amide group replaces the ester, enabling hydrogen bonding and increasing thermal stability.
Structural and Functional Analysis Table
Critical Insights
- Iodo Substituent : The 4-iodo group in the target compound enables halogen bonding, which can enhance interactions in crystal packing (relevant for X-ray crystallography studies using programs like SHELX ) or biological target binding.
- Ester vs. Amide/Carboxylic Acid : Methyl/ethyl esters balance lipophilicity and hydrolytic stability, whereas amides and carboxylic acids offer polarity and hydrogen-bonding capabilities .
- Substituent Position : Methyl or nitro groups at the 3-position of the pyrazole alter steric and electronic profiles, impacting reactivity and application scope .
Biological Activity
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is an organic compound notable for its diverse biological activities, primarily due to the presence of the pyrazole moiety. This compound has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H9IN2O2
- Molecular Weight : Approximately 236.06 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring substituted with an iodine atom, which enhances its reactivity and potential for various biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole ring allows for:
- Hydrogen Bonding : Facilitates interactions with biological macromolecules.
- π-π Interactions : Enhances binding affinity towards target proteins.
These interactions can modulate biochemical pathways, leading to various physiological effects such as anti-inflammatory and anticancer activities .
1. Anticancer Properties
Research indicates that compounds containing the pyrazole moiety often exhibit anticancer properties. For instance, this compound may inhibit tumor growth by targeting enzymes involved in cancer metabolism .
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pathways related to inflammation, possibly by modulating cytokine production or affecting immune cell activity .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Demonstrated significant anticancer activity in vitro against various cancer cell lines. | |
| Study B | Showed anti-inflammatory effects by reducing nitric oxide production in macrophages. |
| Study C | Investigated antimicrobial properties, revealing effective inhibition against several bacterial strains. |
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Mechanistic Studies : Further elucidation of the specific pathways affected by this compound will enhance understanding of its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating variations in the chemical structure could lead to the development of more potent derivatives.
- Clinical Trials : Moving beyond preclinical studies to assess safety and efficacy in human subjects is essential for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodination of methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate (CAS: 1002033-70-6) using potassium iodide in the presence of a palladium catalyst under inert conditions is a viable route. Ensure purity (>95%) and confirm via HPLC (95%+ purity criteria for similar pyrazole derivatives) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology :
- NMR : Use - and -NMR to confirm the pyrazole ring substitution pattern and ester functionality. Compare with structurally related compounds like ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, which was characterized via single-crystal X-ray diffraction .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted starting materials) using reverse-phase HPLC with UV detection at 254 nm .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology : Store at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as ester groups may hydrolyze. Stability testing for similar compounds (e.g., methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate) shows a 1-year shelf life under these conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodology :
- Antibacterial Assays : Follow protocols from pyrazole derivative studies, such as broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin and assess MIC values .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, referencing methodologies for methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate .
Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodology :
- Purity Verification : Re-examine compound purity via HPLC-MS; impurities >5% can skew bioactivity results .
- Structural Confirmation : Use X-ray crystallography (as done for ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate) to rule out isomerization or crystal packing effects .
- Assay Standardization : Compare results under identical conditions (e.g., pH, temperature) to minimize variability .
Q. What strategies enhance the pharmacological properties of this compound through pyrazole ring modification?
- Methodology :
- Substituent Introduction : Replace the iodo group with electron-withdrawing groups (e.g., -CF) to improve metabolic stability, as seen in 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid derivatives .
- Pro-drug Design : Convert the ester to an amide (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) for improved bioavailability .
Q. Can this compound act as a ligand for metal ion chelation in coordination chemistry?
- Methodology : Test chelation potential via UV-Vis titration with transition metals (e.g., Cu, Fe). Reference Mannich reaction studies where pyrazole-phenol derivatives formed crown ether-like complexes with alkali metals .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodology :
- LC-MS Sensitivity : Use high-resolution LC-MS (e.g., Q-TOF) to detect impurities at <0.1% levels, referencing protocols for methyl 3-(4-fluorophenyl)prop-2-ynoate .
- Degradation Studies : Perform forced degradation under acidic/alkaline conditions and monitor via HPLC to identify labile functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
